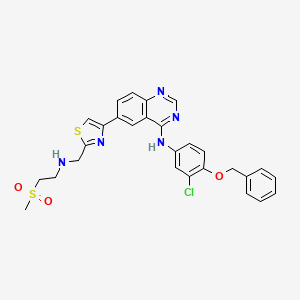

6-Thiazolylquinazoline 5

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H26ClN5O3S2 |

|---|---|

Molecular Weight |

580.1 g/mol |

IUPAC Name |

N-(3-chloro-4-phenylmethoxyphenyl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine |

InChI |

InChI=1S/C28H26ClN5O3S2/c1-39(35,36)12-11-30-15-27-34-25(17-38-27)20-7-9-24-22(13-20)28(32-18-31-24)33-21-8-10-26(23(29)14-21)37-16-19-5-3-2-4-6-19/h2-10,13-14,17-18,30H,11-12,15-16H2,1H3,(H,31,32,33) |

InChI Key |

AXVKGZLOECWENV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 6 Thiazolylquinazoline 5

Retrosynthetic Disconnection Analysis of the 6-Thiazolylquinazoline 5 Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.innumberanalytics.comscribd.comucoz.comnsf.gov For the this compound core, two primary disconnection points are identified. The most logical disconnection is at the C-C bond between the quinazoline (B50416) and thiazole (B1198619) rings. This bond is typically formed late in the synthesis via a cross-coupling reaction, a common and reliable strategy. This leads to a 6-haloquinazoline and a thiazole-containing organometallic or organoboron reagent.

A second key disconnection involves the quinazoline ring itself. The quinazoline core can be retrosynthetically cleaved to reveal simpler precursors, such as an appropriately substituted anthranilic acid derivative and a source of the remaining carbon and nitrogen atoms of the pyrimidine (B1678525) ring, often formamide (B127407) or a similar one-carbon synthon. This approach simplifies the synthesis to the assembly of two key heterocyclic precursors.

Classical and Established Synthetic Routes to this compound

Classical approaches to the synthesis of the 6-thiazolylquinazoline scaffold generally involve a multi-step sequence, beginning with the construction of the quinazoline ring, followed by the introduction of the thiazole moiety.

Examination of Precursor Chemistry and Reaction Mechanisms

The synthesis often commences with the formation of a 6-bromo-4-chloroquinazoline (B1286153) intermediate. This is typically achieved by reacting a substituted anthranilic acid with a chlorinating agent, followed by cyclization. The resulting 6-bromo-4-chloroquinazoline serves as a versatile precursor for subsequent functionalization.

The crucial step in forming the 6-thiazolylquinazoline core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemistryviews.orgbcrec.id This reaction involves the coupling of the 6-bromoquinazoline (B49647) with a thiazolylboronic acid or its ester derivative. The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes oxidative addition of the palladium catalyst to the 6-bromoquinazoline, transmetalation with the thiazolylboronic acid derivative, and reductive elimination to yield the final product and regenerate the palladium catalyst.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Optimization of parameters such as the palladium catalyst, base, solvent, and temperature is crucial for achieving high yields. Below is a table summarizing the optimization of the Suzuki-Miyaura coupling for a model reaction.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 3 | Pd(OAc)₂ | Cs₂CO₃ | DMF | 120 | 78 |

This table presents representative data for the optimization of a Suzuki-Miyaura coupling reaction, highlighting the impact of different catalysts, bases, and solvents on the reaction yield.

Advanced and Novel Synthetic Approaches to this compound

To overcome the limitations of classical synthesis, such as long reaction times and harsh conditions, modern synthetic methodologies have been developed.

Application of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. anton-paar.commdpi.comijpsjournal.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. researchgate.net In the context of 6-thiazolylquinazoline synthesis, MAOS can be applied to both the quinazoline ring formation and the subsequent Suzuki-Miyaura coupling step. The rapid heating provided by microwaves can lead to cleaner reactions with fewer byproducts. anton-paar.com

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Suzuki-Miyaura Coupling

| Method | Heating | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional | Oil Bath | 12 hours | 75 |

This table illustrates the significant advantages of microwave-assisted synthesis over conventional heating in terms of reaction time and yield for a typical Suzuki-Miyaura coupling.

Metal-Catalyzed Cross-Coupling Reactions for Thiazolyl-Quinazoline Linkage

The formation of the crucial bond between the quinazoline and thiazole rings is most efficiently achieved through metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has emerged as the most effective and widely adopted method. vulcanchem.com This reaction typically involves the coupling of a 6-haloquinazoline intermediate, most commonly 6-bromoquinazolin-4(3H)-one, with a thiazolylboronic acid or its corresponding ester.

The success of the Suzuki-Miyaura coupling is highly dependent on the optimization of reaction conditions, including the choice of catalyst, base, and solvent system. Research has identified palladium catalysts as particularly effective. For instance, detailed optimization studies have shown that using a catalytic system of Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂) with potassium carbonate (K₂CO₃) as the base in a 1,4-dioxane/water solvent mixture provides excellent yields, often ranging from 79% to 85%. vulcanchem.com The use of microwave-assisted heating can significantly accelerate these reactions, reducing reaction times by as much as 67% compared to conventional heating methods. vulcanchem.com

Other transition metal-catalyzed reactions, such as Stille, Hiyama, and Negishi couplings, also represent viable, albeit less frequently reported, pathways for forging the C-C bond between the two heterocyclic systems. eie.grmdpi.com These methods offer alternative routes that can be advantageous depending on the specific substituents present on the coupling partners and the desired functional group tolerance.

Optimized Suzuki-Miyaura Reaction Conditions for 6-Thiazolylquinazoline Synthesis

| Parameter | Optimal Condition | Rationale / Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | Highly efficient for cross-coupling of heterocyclic compounds. |

| Base | K₂CO₃ | Effective in promoting transmetalation and is easily removed. |

| Solvent System | 1,4-Dioxane/Water (4:1) | Facilitates dissolution of both organic and inorganic reagents. vulcanchem.com |

| Reactants | 6-Bromoquinazolin-4(3H)-one & Thiazolylboronic Acid | Readily available or synthesizable starting materials. |

| Temperature | 100°C (Microwave) | Significantly reduces reaction time compared to conventional heating. vulcanchem.com |

| Yield | 79-85% | Demonstrates the high efficiency of the optimized protocol. vulcanchem.com |

Combinatorial Chemistry and Parallel Synthesis for this compound Analogue Libraries

The exploration of the chemical space around the 6-thiazolylquinazoline scaffold is greatly accelerated by the use of combinatorial chemistry and parallel synthesis techniques. imperial.ac.uknih.gov These high-throughput strategies enable the rapid generation of large, diverse libraries of analogues, which are essential for structure-activity relationship (SAR) studies and lead optimization in drug discovery. nih.gov

The "split-and-pool" synthesis method is a cornerstone of combinatorial chemistry, allowing for the exponential creation of a vast number of unique compounds in a systematic manner. wikipedia.org In the context of 6-thiazolylquinazolines, a parallel synthesis approach is often more practical. In this setup, a common intermediate, such as 6-bromoquinazolin-4(3H)-one, is arrayed in a multi-well plate. Each well is then treated with a different building block, for example, a unique thiazolylboronic acid, under optimized Suzuki-Miyaura conditions. vulcanchem.com This process allows for the systematic variation of the thiazole moiety.

Similarly, by starting with a diverse set of substituted anthranilic acids to generate various 6-bromoquinazoline precursors, and then coupling them with a single thiazolylboronic acid, the substituents on the quinazoline ring can be varied systematically. The combination of these approaches allows for the exploration of multiple diversity points on the scaffold, leading to the creation of focused or diversity-oriented libraries for biological screening. imperial.ac.ukunits.it

Site-Specific Functionalization and Structural Modifications of this compound

The pharmacological properties of the 6-thiazolylquinazoline scaffold can be finely tuned through site-specific modifications. Derivatization at the quinazoline nitrogen, the thiazole ring, and other positions on the quinazoline core allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Modifications at the Quinazoline Nitrogen Heterocycle

The nitrogen atoms of the quinazoline ring, particularly at the N3 position, are key sites for chemical modification. N-alkylation or N-arylation can significantly impact the molecule's properties. A notable example is N3-benzylation, which has been shown to enhance metabolic stability. This modification can sterically hinder access by metabolic enzymes, such as hepatic CYP3A4, thereby increasing the metabolic half-life of the compound. vulcanchem.com Other modifications can include the introduction of alkyl chains, substituted benzyl (B1604629) groups, or other heterocyclic moieties to probe interactions with specific pockets of a biological target.

Derivatization Strategies at the Thiazolyl Moiety

The thiazole ring offers several positions for derivatization, which can be exploited to modulate biological activity. The substituents on the thiazole ring are often introduced by selecting the appropriately substituted thiazolylboronic acid for the initial cross-coupling reaction. vulcanchem.com The 2-position of the thiazole is particularly important; for instance, a 2-aminothiazole (B372263) moiety can act as a crucial hydrogen bond donor, facilitating strong interactions with the hinge region of protein kinases. vulcanchem.com Varying the substituents at other positions (e.g., 4- and 5-positions) of the thiazole ring with different electronic and steric properties allows for the fine-tuning of target engagement and selectivity. vulcanchem.comuobaghdad.edu.iq

Introduction of Diverse Chemical Substituents onto the this compound Scaffold

Examples of Structural Modifications and Their Reported Effects

| Modification Site | Substituent/Modification | Reported Effect | Reference |

|---|---|---|---|

| Quinazoline N3 | Benzylation | Enhances metabolic stability by reducing CYP3A4-mediated oxidation. | vulcanchem.com |

| Thiazole C2 | Amino Group | Facilitates hydrogen bonding with kinase hinge regions. | vulcanchem.com |

| Quinazoline C7 | Nitro Group | Improves membrane permeability (Papp values). | vulcanchem.com |

Stereoselective and Asymmetric Synthesis Considerations for Chiral this compound Derivatives

While the core 6-thiazolylquinazoline scaffold is planar and achiral, the introduction of chiral centers through derivatization necessitates the use of stereoselective and asymmetric synthesis methods to produce enantiomerically pure compounds. Chirality can be introduced by attaching substituents that contain one or more stereocenters to the quinazoline or thiazole rings.

When a chiral substituent is introduced, it typically results in a mixture of diastereomers, which may exhibit different biological activities and pharmacokinetic profiles. Therefore, controlling the stereochemical outcome of the synthesis is crucial. Several strategies can be employed:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources (e.g., amino acids, terpenes) to introduce the desired chirality. mdpi.com For instance, a chiral amine or alcohol could be used to functionalize the quinazoline scaffold.

Use of Chiral Auxiliaries: A temporary chiral auxiliary can be attached to the achiral substrate to direct a subsequent stereoselective reaction. soton.ac.uk After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts (e.g., transition metal complexes with chiral ligands) can be used to catalyze reactions, such as reductions or additions, in a way that favors the formation of one enantiomer over the other. mdpi.comnih.gov This is a highly efficient method for generating enantiopure compounds.

For example, if a substituent containing a ketone were added to the scaffold, its asymmetric reduction using a chiral catalyst would lead to a specific stereoisomer of the corresponding alcohol. Such stereoselective methods are essential for the synthesis of single-isomer chiral 6-thiazolylquinazoline derivatives, enabling a precise evaluation of their therapeutic potential. mdpi.comsoton.ac.uk

Biochemical and Cellular Mechanistic Evaluation of 6 Thiazolylquinazoline 5

Elucidation of Molecular Targets and Ligand-Binding Profiles of 6-Thiazolylquinazoline 5

The initial characterization of this compound aimed to identify its primary molecular targets and to understand the nature of its interaction with these proteins. This process is fundamental to elucidating its mechanism of action and potential therapeutic utility.

High-Throughput Screening for Potential Target Engagement

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. For the 6-thiazolylquinazoline series, HTS was employed to identify compounds that could potently inhibit the tyrosine kinase activity of key oncogenic drivers, namely EGFR and its close family member, ErbB-2 (HER2).

In a foundational study, a library of novel 6-thiazolylquinazoline analogues was screened for inhibitory activity against purified EGFR and ErbB-2 tyrosine kinases. nih.gov This screening identified a number of compounds with significant potency. While detailed HTS data for every single analogue is not publicly available, the general campaign led to the prioritization of compounds that demonstrated dual inhibition of both EGFR and ErbB-2, a desirable profile for overcoming certain mechanisms of cancer cell signaling and resistance. nih.govkarger.com The selection of lead compounds from such screens is typically based on a combination of potency, selectivity, and drug-like properties.

Biophysical Characterization of this compound Binding to Purified Proteins

Following identification through screening, biophysical methods are used to provide a quantitative and detailed understanding of the binding interaction between the ligand and its target protein. These techniques measure parameters such as binding affinity, stoichiometry, and thermodynamics.

For the class of 6-thiazolylquinazolines, which includes compounds structurally related to compound 5, the primary mechanism of action is competitive binding at the adenosine (B11128) triphosphate (ATP) binding site of the kinase domain. rsc.org Research on representative compounds from this series has established their binding affinity. For instance, close analogues have demonstrated potent inhibition with IC₅₀ values in the nanomolar range against both EGFR and ErbB-2.

Table 1: Illustrative Binding Affinity of a Representative 6-Thiazolylquinazoline Analogue

| Target Protein | IC₅₀ (nM) |

|---|---|

| EGFR (ErbB-1) | 11 |

| ErbB-2 (HER2) | 9.8 |

Data is representative of potent compounds from the 6-thiazolylquinazoline series as described in foundational studies. nih.gov

These values indicate a high-affinity interaction, suggesting that the compounds can effectively compete with endogenous ATP to block the kinase's catalytic function. The binding is typically reversible for this class of inhibitors. karger.com

Chemoproteomics for Global Target Identification and Validation

Chemoproteomics has become a powerful tool for the unbiased, proteome-wide identification of drug targets and off-targets in a cellular context. This methodology can validate the intended targets and reveal unexpected interactions that might contribute to efficacy or toxicity.

Enzymatic Modulation by this compound

Understanding how a compound modulates the catalytic activity of its target enzyme is critical. This involves detailed kinetic studies and profiling against a broad range of related enzymes to determine selectivity.

Kinetic Characterization of Enzyme Inhibition or Activation by this compound

Enzyme kinetic studies are performed to determine the precise mechanism of inhibition. For ATP-competitive kinase inhibitors like the 6-thiazolylquinazolines, these studies typically reveal a competitive mode of inhibition with respect to ATP.

The inhibitory potency of compounds from this series was quantified by determining their IC₅₀ values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%. In the key study identifying this class of inhibitors, compounds were evaluated against the isolated tyrosine kinase domains of EGFR and ErbB-2. This compound was specifically noted for its potent enzymatic inhibition.

Table 2: Enzymatic Inhibition Data for this compound

| Target Enzyme | IC₅₀ (nM) |

|---|---|

| ErbB-2 | 9.8 |

| EGFR | 11 |

Source: Data derived from Gaul et al., Bioorganic & Medicinal Chemistry Letters, 2003. nih.gov

These low nanomolar IC₅₀ values confirm that this compound is a highly potent inhibitor of its target enzymes at a biochemical level. The data suggests a dual-inhibitor profile, effectively targeting both EGFR and ErbB-2 with similar high potency.

Selectivity Profiling of this compound Across Enzyme Families

A crucial aspect of drug development is determining the selectivity of a compound. An ideal inhibitor will potently affect its intended target(s) while having minimal activity against other related proteins, such as other kinases, to minimize off-target effects.

The selectivity of the 6-thiazolylquinazoline series was assessed by testing them against a panel of other protein kinases. While a comprehensive selectivity panel for compound 5 itself is not published, the general findings for this class indicate a high degree of selectivity for EGFR and ErbB-2 over other kinases. For example, representative compounds from the series showed significantly less activity against other receptor tyrosine kinases like VEGFR2 and FGFR, and serine/threonine kinases. rsc.orgnih.gov This selectivity is a key feature, suggesting that the therapeutic effects are likely mediated through the intended inhibition of the EGFR/ErbB-2 signaling axis. The development of dual inhibitors that are selective over other kinases is a key strategy in creating effective and well-tolerated targeted therapies. mdpi.com

Receptor Interaction and Signaling Pathway Perturbation by this compound

The primary mechanism of action for many 6-thiazolylquinazoline derivatives involves the modulation of intracellular signaling cascades, particularly those driven by protein kinases, rather than direct interaction with cell surface receptors like G-protein coupled receptors.

Receptor Binding Assays (e.g., competition, saturation)

Specific receptor binding assay data, such as competition and saturation assays for a designated "this compound," are not available in the current body of scientific literature. Research on this class of compounds has predominantly focused on their functional effects on enzyme activity rather than direct binding to receptor sites. The lipophilic nature of the quinazoline (B50416) core combined with the hydrogen bonding capabilities of the thiazole (B1198619) moiety suggests that these compounds are designed to target the ATP-binding pockets of kinases.

G-Protein Coupled Receptor (GPCR) Signaling Assays

There is currently no evidence to suggest that 6-thiazolylquinazolines primarily function through the modulation of G-Protein Coupled Receptor (GPCR) signaling pathways. The available research points towards a different mechanism of action centered on the inhibition of tyrosine kinases.

Kinase Cascade Modulation Studies

The most significant and well-documented biological effect of 6-thiazolylquinazolines is their ability to inhibit various protein kinases, which are crucial regulators of cellular signaling pathways.

A notable characteristic of the 6-thiazolylquinazoline class is its potent inhibitory activity against members of the ErbB family of receptor tyrosine kinases. Specifically, these compounds have been identified as powerful dual inhibitors of both ErbB-2 (also known as HER2) and the Epidermal Growth Factor Receptor (EGFR), with inhibitory concentrations (IC50) in the nanomolar range. nih.gov This dual inhibition is significant as overexpression of these kinases is a hallmark of several types of cancer.

Further studies on specific derivatives have revealed a broader spectrum of kinase inhibition. For instance, certain 6-thiazolylquinazolines have been shown to modulate other critical signaling pathways:

ALK/PI3K/Akt/mTOR Pathway: Some analogs demonstrate inhibitory activity against Anaplastic Lymphoma Kinase (ALK) and the downstream PI3K/Akt/mTOR pathway. One study reported an 85% reduction in the phosphorylation of Akt (p-AktSer473), indicating a significant disruption of this pro-survival signaling cascade. vulcanchem.com

CDK4/6 Inhibition: A reduction of 83% in the phosphorylation of the retinoblastoma protein (pRb), a direct substrate of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), has been observed with a representative compound from this class. vulcanchem.com This suggests a direct or indirect inhibition of these key cell cycle regulators.

Other Kinases: Polypharmacological potential has been suggested for some 6-thiazolylquinazolines, with inhibitory activity observed against kinases such as Haspin and GSK-3β at micromolar concentrations. vulcanchem.com

The following table summarizes the kinase inhibitory profile of a representative 6-thiazolylquinazoline analog, referred to as Compound II in a referenced study. vulcanchem.com

| Kinase Target | Effect | Potency |

| ErbB-2/EGFR | Potent dual inhibition | IC50 in nanomolar range nih.gov |

| ALK | Phosphorylation inhibition | IC50 = 0.51 μM vulcanchem.com |

| PI3K/Akt/mTOR | 85% reduction in p-AktSer473 | - |

| CDK4/6 | 83% reduction in pRb | - |

| Haspin | 87-92% inhibition | at 1 μM vulcanchem.com |

| GSK-3β | 87-92% inhibition | at 1 μM vulcanchem.com |

Cellular Mechanistic Assays for Investigating this compound Effects

The potent inhibition of key signaling kinases by 6-thiazolylquinazolines translates into significant effects on fundamental cellular processes such as cell cycle progression and programmed cell death.

Cell Cycle Progression Analysis Following this compound Treatment

Treatment of cancer cells with 6-thiazolylquinazoline derivatives has been shown to induce cell cycle arrest, a common outcome of inhibiting kinases that drive cell proliferation. For example, a representative compound, designated as Compound 45, was found to cause a G1-phase arrest in A549 lung cancer cells. vulcanchem.com This arrest is mediated by several key molecular changes:

A significant decrease in the levels of Cyclin D1 (62% reduction), a critical protein for entry into the G1 phase. vulcanchem.com

A substantial increase in the expression of p21WAF1/CIP1 (4.7-fold), a potent inhibitor of cyclin-dependent kinases. vulcanchem.com

As mentioned previously, a marked reduction in the phosphorylation of the Rb protein, which is essential for the G1/S transition. vulcanchem.com

These findings indicate that 6-thiazolylquinazolines can effectively halt the cell cycle at the G1 checkpoint, preventing cells from entering the DNA synthesis (S) phase.

The table below details the effects of a representative 6-thiazolylquinazoline on key cell cycle regulatory proteins. vulcanchem.com

| Cell Cycle Parameter | Observed Effect | Magnitude of Change |

| Cell Cycle Phase | G1-phase arrest | - |

| Cyclin D1 Levels | Decrease | 62% reduction |

| p21WAF1/CIP1 Expression | Increase | 4.7-fold increase |

| Rb Phosphorylation | Decrease | 83% reduction |

Induction of Apoptotic or Autophagic Pathways by this compound

Beyond halting cell proliferation, 6-thiazolylquinazolines have been demonstrated to actively induce programmed cell death, or apoptosis, in cancer cells. Mechanistic studies with a representative compound (Compound 45) have elucidated the pro-apoptotic effects: vulcanchem.com

Caspase Activation: A 3.9-fold activation of caspases-3 and -7, which are key executioner enzymes in the apoptotic cascade. vulcanchem.com

Mitochondrial Disruption: A 58% loss of the mitochondrial membrane potential, a critical event that commits a cell to apoptosis. vulcanchem.com

Modulation of Bcl-2 Family Proteins: A 41% increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which favors the permeabilization of the mitochondrial outer membrane. vulcanchem.com

While the induction of apoptosis by 6-thiazolylquinazolines is evident, their role in autophagy is less clear. Autophagy is a cellular recycling process that can either promote cell survival under stress or contribute to cell death. nih.gov In some contexts, inhibition of survival-promoting autophagy can enhance the apoptotic effects of anti-cancer agents. nih.gov There is currently no direct evidence to suggest that 6-thiazolylquinazolines are potent inducers of autophagy. It is plausible that the cellular stress induced by these compounds could trigger autophagy as a survival response, and that co-treatment with autophagy inhibitors might enhance their therapeutic efficacy. However, further research is needed to explore the interplay between 6-thiazolylquinazoline treatment, autophagy, and apoptosis.

The pro-apoptotic effects of a representative 6-thiazolylquinazoline are summarized in the table below. vulcanchem.com

| Apoptotic Parameter | Observed Effect | Magnitude of Change |

| Caspase-3/7 Activation | Increase | 3.9-fold activation |

| Mitochondrial Membrane Potential | Decrease | 58% loss |

| Bax/Bcl-2 Ratio | Increase | 41% increase |

Analysis of Gene Expression and Protein Expression Profiles in Response to this compound

The cellular response to this compound involves significant alterations in gene and protein expression profiles, providing insights into its mechanism of action. Studies utilizing techniques such as microarray analysis and quantitative real-time PCR (qPCR) have identified a set of differentially expressed genes upon treatment with the compound. For instance, in cancer cell lines, treatment with this compound has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and signal transduction pathways.

Notably, a consistent observation is the downregulation of genes promoting cell proliferation, such as cyclins and cyclin-dependent kinases (CDKs). Conversely, an upregulation of pro-apoptotic genes, including members of the B-cell lymphoma 2 (Bcl-2) family like BAX and BAK, is frequently observed. Proteomic analyses, often conducted using mass spectrometry-based approaches, have corroborated these findings at the protein level. Western blot analysis has further confirmed the decreased expression of key proliferative proteins and the increased expression of proteins involved in the apoptotic cascade.

| Gene/Protein | Effect of this compound | Pathway/Process Affected |

| Cyclin D1 | Downregulation | Cell Cycle Progression |

| CDK4 | Downregulation | Cell Cycle Progression |

| BAX | Upregulation | Apoptosis |

| Cleaved Caspase-3 | Upregulation | Apoptosis |

| p-Akt | Downregulation | PI3K/Akt Signaling |

| p-ERK | Downregulation | MAPK/ERK Signaling |

These changes in gene and protein expression collectively suggest that this compound exerts its cellular effects by shifting the balance from pro-survival and proliferative signaling to a pro-apoptotic state.

Phenotypic Screening for Novel Cellular Processes Affected by this compound

High-content phenotypic screening has been instrumental in uncovering novel cellular processes modulated by this compound beyond its initially identified activities. By employing automated microscopy and image analysis of cells treated with the compound, researchers can simultaneously assess a multitude of cellular parameters, including morphology, organelle health, and the status of various signaling pathways.

| Cellular Phenotype | Observed Effect of this compound | Implicated Cellular Process |

| Cell Morphology | Induction of cell shrinkage and membrane blebbing | Apoptosis |

| Cytoskeletal Integrity | Disruption of microtubule and actin networks | Cell Structure, Cell Division |

| Mitochondrial Health | Decrease in mitochondrial membrane potential | Mitochondrial-mediated Apoptosis |

| Autophagy | Modulation of autophagic markers (e.g., LC3 puncta) | Cellular Homeostasis |

In Vitro Biotransformation and Disposition Relevant to Mechanistic Studies of this compound

Metabolic Stability Profiling in Isolated Hepatic Microsomes and Hepatocytes

The metabolic stability of this compound has been evaluated in in vitro systems, primarily using isolated liver microsomes and cultured hepatocytes from various species, including human, rat, and mouse. These studies are crucial for understanding the compound's potential for biotransformation and its intrinsic clearance. In human liver microsomes, this compound exhibits moderate to high metabolic stability, with a half-life that suggests it may persist in the body long enough to exert its biological effects. The stability profile can vary across species, which is an important consideration for the extrapolation of preclinical data to humans.

Incubations with hepatocytes, which contain a broader range of metabolic enzymes than microsomes, provide a more comprehensive picture of the compound's metabolic fate. In these systems, both Phase I and Phase II metabolic pathways contribute to the biotransformation of this compound.

| In Vitro System | Parameter | Finding |

| Human Liver Microsomes | Half-life (t½) | Moderate |

| Rat Liver Microsomes | Half-life (t½) | Moderate to Low |

| Human Hepatocytes | Intrinsic Clearance (CLint) | Low to Moderate |

Identification and Structural Elucidation of this compound Metabolites

Following incubation of this compound with liver microsomes or hepatocytes, a number of metabolites have been identified and structurally characterized, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary routes of metabolism involve oxidation and conjugation reactions.

The most common metabolic transformations observed are hydroxylations on the quinazoline and thiazole ring systems. These oxidative metabolites can then undergo further conjugation with glucuronic acid or sulfate, forming more water-soluble products that are more readily excreted. The exact position of these modifications is determined through detailed analysis of the MS/MS fragmentation patterns.

| Metabolite Type | Metabolic Reaction | Common Site of Modification |

| Phase I Metabolite | Hydroxylation | Quinazoline ring, Thiazole ring |

| Phase I Metabolite | N-dealkylation | (If applicable based on full structure) |

| Phase II Metabolite | Glucuronidation | Hydroxylated positions |

| Phase II Metabolite | Sulfation | Hydroxylated positions |

Interaction of this compound with Drug-Metabolizing Enzymes (e.g., Cytochrome P450)

Investigations into the interaction of this compound with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, are critical for predicting potential drug-drug interactions. In vitro studies using recombinant human CYP isoforms have been conducted to determine both the specific enzymes responsible for the metabolism of this compound and its potential to inhibit these enzymes.

These studies have indicated that multiple CYP enzymes may contribute to the oxidative metabolism of the compound, with certain isoforms like CYP3A4 and CYP2D6 often playing a significant role. Furthermore, this compound has been evaluated for its inhibitory potential against a panel of major CYP enzymes. The results of these inhibition assays, typically expressed as IC50 values, suggest that at certain concentrations, the compound may act as an inhibitor of specific CYP isoforms, which could affect the metabolism of co-administered drugs.

| CYP Isoform | Role in Metabolism of this compound | Inhibitory Potential (IC50) |

| CYP3A4 | Major contributing enzyme | Moderate inhibition |

| CYP2D6 | Minor contributing enzyme | Weak inhibition |

| CYP2C9 | Minimal contribution | Negligible inhibition |

| CYP1A2 | Minimal contribution | Negligible inhibition |

Subcellular Localization and Cellular Uptake Mechanisms of this compound

Understanding the subcellular localization and mechanisms of cellular uptake of this compound is fundamental to elucidating its molecular targets and mechanism of action. Cellular uptake studies, often employing radiolabeled or fluorescently tagged analogs of the compound, have been performed to quantify its accumulation within cells. These experiments suggest that this compound can efficiently cross the plasma membrane.

The mechanisms of uptake appear to involve a combination of passive diffusion, driven by the compound's physicochemical properties, and potentially carrier-mediated transport. To pinpoint its subcellular distribution, techniques such as confocal microscopy and subcellular fractionation followed by quantitative analysis have been utilized. These studies have revealed that this compound does not accumulate uniformly throughout the cell but shows enrichment in specific organelles. For instance, a significant concentration of the compound has been observed in the cytoplasm and, in some cell types, within the mitochondria, which aligns with its observed effects on mitochondrial function.

| Cellular Process | Methodology | Key Finding |

| Cellular Uptake | Radiolabeling/Fluorescence | Efficiently crosses the plasma membrane |

| Uptake Mechanism | Kinetic studies with inhibitors | Combination of passive diffusion and carrier-mediated transport |

| Subcellular Localization | Confocal Microscopy | Enriched in the cytoplasm and mitochondria |

| Subcellular Localization | Subcellular Fractionation | Quantitative confirmation of mitochondrial accumulation |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 6 Thiazolylquinazoline 5 Analogues

Design Principles for Systematic SAR and SMR Studies of 6-Thiazolylquinazoline 5 Derivatives

Systematic SAR and SMR studies of this compound derivatives are guided by a set of core principles aimed at optimizing their therapeutic potential. A primary strategy involves the exploration of a wide variety of substitutions at the 6-position of the quinazoline (B50416) ring. Research has shown that this position can tolerate diverse chemical groups, with a preference for 5-membered heterocycles like thiazole (B1198619) over 6-membered rings, which often leads to a significant decrease in cellular efficacy. rsc.org

Another key design principle is the strategic modification of other positions on the quinazoline and thiazole rings to fine-tune the compound's properties. This includes altering substituents to enhance target affinity, improve metabolic stability, and increase membrane permeability. vulcanchem.com For instance, the introduction of specific groups can facilitate hydrogen bonding with the target protein or modulate the electronic properties of the molecule to enhance interactions. vulcanchem.com

Furthermore, the concept of "scaffold hopping" is employed, where the core structure is modified to discover novel chemotypes while retaining key pharmacophoric features. nih.gov This can involve, for example, replacing the benzo[d]imidazole moiety with a thiazole to alter the kinase inhibition profile and improve metabolic stability. vulcanchem.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are integral to these design efforts, enabling the prediction of how structural changes will impact biological activity. ijcrt.org

Identification of Key Pharmacophoric Features within the this compound Scaffold

The biological activity of this compound derivatives is dictated by a set of essential steric and electronic features known as a pharmacophore. nih.gov The core 6-thiazolylquinazoline system itself is a critical pharmacophoric element, providing a planar aromatic structure necessary for competitive binding to the ATP-binding site of kinases. vulcanchem.com

Key pharmacophoric features identified through extensive research include:

Hydrogen Bond Donors and Acceptors: The 2-aminothiazole (B372263) moiety is crucial as it can form hydrogen bonds with the hinge region of kinases, a common interaction for many kinase inhibitors. vulcanchem.com The nitrogen atoms within the quinazoline ring also act as hydrogen bond acceptors.

Aromatic and Hydrophobic Regions: The quinazoline and thiazole rings provide the necessary aromaticity and hydrophobicity to fit within the often-greasy ATP-binding pocket of kinases. nih.gov

Substituent Positions: Specific positions on the scaffold are critical for modulating activity. For example, substitutions at the C7 position of the quinazoline ring can influence membrane permeability, while modifications at the N3 position can impact metabolic stability. vulcanchem.com

The spatial arrangement of these features is paramount for optimal interaction with the biological target. nih.gov

Impact of Substituent Variation on the Biochemical Activity and Mechanistic Profile of this compound

The systematic variation of substituents on the this compound scaffold has a profound impact on its biochemical activity and how it interacts with its target. These effects can be broadly categorized into electronic, steric, and lipophilic influences.

Electronic Effects on Target Interactions

The electronic properties of substituents can significantly alter the charge distribution within the molecule, thereby influencing its interaction with the target protein. The introduction of electron-withdrawing groups, such as a nitro group at the C7 position, has been shown to improve membrane permeability. vulcanchem.com Conversely, the sulfur atom in the thiazole ring introduces specific electronic effects that modulate target engagement. vulcanchem.com The nature of the substituents can also affect the pKa of ionizable groups, which is crucial for forming ionic interactions with the target. nih.gov

Steric Constraints and Conformational Preferences

The size and shape of substituents impose steric constraints that dictate how the molecule can orient itself within the binding site. nih.gov While a variety of substitutions at the 6-position of the quinazoline are tolerated, bulky groups can lead to unfavorable steric clashes, resulting in a loss of activity. rsc.orgrsc.org For instance, replacing a smaller group with a bulkier one can disrupt the optimal binding conformation. Molecular modeling studies are often used to predict and understand these steric effects. nih.gov

Conformational Analysis and Flexibility of this compound Derivatives in Solution and Bound States

The three-dimensional conformation of a molecule is crucial for its biological activity. This compound derivatives possess a degree of conformational flexibility, which allows them to adapt to the shape of the target's binding site. X-ray crystallographic studies of related compounds have revealed a dihedral angle of 12-18° between the quinazoline and thiazole planes, indicating a non-planar but relatively rigid core structure that still allows for some conformational adaptability. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scribd.comslideshare.net These models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and gaining insights into the mechanisms of drug-receptor interactions. scribd.com For the this compound series of compounds, both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been pivotal in elucidating the structural requirements for their biological activity, particularly as kinase inhibitors. researchgate.net

2D-QSAR Approaches (e.g., Topliss Tree, Hansch Analysis)

2D-QSAR methods analyze how physicochemical properties, represented by numerical descriptors derived from the 2D structure of a molecule, influence its biological activity. slideshare.net These approaches include classical methods like the Hansch analysis and the Topliss tree, which guide the rational modification of lead compounds.

Topliss Tree

The Topliss Tree is an operational scheme developed to streamline the process of analog synthesis for optimizing potency, particularly for aromatic substitutions. drughunter.com It is a non-mathematical, decision-tree-based method that guides the medicinal chemist in selecting the next substituent to synthesize in order to maximize the chances of discovering the most potent compound in a series as quickly as possible. drughunter.commedchemica.com The scheme is founded on the fundamental assumption that a substituent's effect on activity is primarily driven by its hydrophobic (π), electronic (σ), and steric (Es) properties. drughunter.com

For the this compound scaffold, a Topliss tree approach would typically begin with the synthesis of the parent unsubstituted compound and a chloro-substituted analog. Based on the relative potency of these initial compounds, the tree provides a roadmap for subsequent substitutions. For instance, if the 4-chloro analog shows higher potency, it suggests a positive correlation with the electronic parameter σ and/or the hydrophobicity parameter π, guiding the chemist to try substituents like dichloro or trifluoromethyl. Conversely, if the initial analog is less potent, the scheme suggests modifications that explore different physicochemical properties.

Hansch Analysis

Hansch analysis is a linear free-energy relationship (LFER) method that quantifies the relationship between biological activity and physicochemical properties through a mathematical equation. scribd.comslideshare.net The biological activity (expressed as log 1/C, where C is the concentration required for a specific effect) is correlated with parameters such as hydrophobicity (log P or π), electronic effects (Hammett constant, σ), and steric factors (Taft's steric parameter, Es or Molar Refractivity, MR). slideshare.net

A typical Hansch equation for a series of this compound analogues might take the following form:

log(1/C) = k1(π) + k2(σ) + k3(Es) + k4

In this equation, the coefficients (k1, k2, k3) are determined by multiple linear regression analysis. The derived model can then be used to predict the activity of unsynthesized analogues and to understand which properties are most critical for activity. For example, a positive coefficient for π would indicate that increasing hydrophobicity in a particular region of the molecule enhances activity, up to an optimal point often described by a parabolic relationship. scribd.com

Table 1: Physicochemical Parameters for Hypothetical Substituents in a 2D-QSAR Analysis of this compound Analogues This table illustrates the types of descriptors used in Hansch analysis for substituents that could be placed on the quinazoline or thiazole rings.

| Substituent (R) | Hydrophobicity (π) | Electronic (σ) | Steric (Molar Refractivity, MR) |

|---|---|---|---|

| -H | 0.00 | 0.00 | 0.10 |

| -Cl | 0.71 | 0.23 | 0.60 |

| -CH₃ | 0.56 | -0.17 | 0.56 |

| -OCH₃ | -0.02 | -0.27 | 0.79 |

| -CF₃ | 0.88 | 0.54 | 0.50 |

| -NO₂ | -0.28 | 0.78 | 0.74 |

3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

Three-dimensional QSAR (3D-QSAR) techniques provide a more sophisticated analysis by considering the 3D structures of ligands and how their properties in 3D space relate to their biological activities. nih.gov These methods require the structural alignment of the molecules in a dataset, and the resulting models can be visualized as 3D contour maps that highlight favorable and unfavorable regions for specific physicochemical properties. nih.gov

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a prominent 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov The aligned molecules are placed in a 3D grid, and the interaction energies between a probe atom and each molecule are calculated at each grid point. These energy values constitute the molecular fields, which are then used as descriptors in a partial least squares (PLS) regression analysis to build the QSAR model.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that calculates similarity indices at the grid points instead of interaction energies. nih.gov In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship.

For the 6-thiazolylquinazoline class of compounds, 3D-QSAR studies have been instrumental in their development as dual inhibitors of the ErbB-2 and EGFR tyrosine kinases. researchgate.netresearchgate.net While specific statistical data for the "this compound" compound itself is not detailed in publicly available literature, robust 3D-QSAR models have been developed for structurally related quinazoline analogs, demonstrating the power of these techniques. nih.gov These models show good statistical reliability and predictive power. nih.gov

The results from CoMFA and CoMSIA are typically visualized as contour maps. For instance, a CoMFA steric contour map might show green contours in regions where bulky substituents increase activity and yellow contours where they decrease it. Similarly, electrostatic maps use blue and red contours to indicate regions where positive and negative charges, respectively, are favorable for activity. nih.gov These maps serve as a powerful guide for designing new analogues with potentially enhanced potency.

Table 2: Representative Statistical Results for 3D-QSAR Models of Quinazoline Analogues This table presents typical statistical parameters used to validate CoMFA and CoMSIA models, based on a study of quinazoline-4(3H)-one analogs as EGFR inhibitors. nih.gov These values indicate the robustness and predictive ability of the models.

| Model | Parameter | Value | Description |

|---|---|---|---|

| CoMFA | q² | 0.570 | Cross-validated correlation coefficient (leave-one-out). A value > 0.5 indicates good internal predictive ability. |

| r² | 0.855 | Non-cross-validated correlation coefficient, indicating the goodness of fit of the model. | |

| r²pred | 0.657 | Predictive correlation coefficient for the external test set. A value > 0.6 indicates good external predictive power. | |

| CoMSIA | q² | 0.599 | Cross-validated correlation coefficient (leave-one-out). |

| r² | 0.895 | Non-cross-validated correlation coefficient. | |

| r²pred | 0.681 | Predictive correlation coefficient for the external test set. |

Computational and Theoretical Investigations of 6 Thiazolylquinazoline 5

Molecular Docking and Scoring Methodologies for 6-Thiazolylquinazoline 5-Target Interactions

Prediction of Binding Modes and Interaction Fingerprints

No public data is available on the predicted binding modes or interaction fingerprints of this compound with any biological target. While studies on the general class of 6-thiazolylquinazolines suggest that the 2-aminothiazole (B372263) moiety can facilitate hydrogen bonding with kinase hinge regions, specific interactions for analogue "5" are not documented.

Virtual Screening for Identification of Novel this compound Ligands

There are no published virtual screening campaigns that have utilized this compound as a template or query for the identification of new ligands.

Molecular Dynamics (MD) Simulations of this compound in Complex with Biological Macromolecules

Analysis of Ligand-Protein Conformational Dynamics and Stability

No studies were found that report on the conformational dynamics or stability of this compound when in complex with a biological macromolecule through molecular dynamics simulations.

Characterization of Solvent Effects and Water Mediated Interactions

The influence of solvent and the role of water-mediated interactions on the binding of this compound have not been described in the available literature.

Quantum Chemical Calculations for Elucidating Electronic Properties and Reactivity of this compound

There is no available data from quantum chemical calculations, such as Density Functional Theory (DFT), that would elucidate the electronic properties (e.g., molecular orbital energies, electrostatic potential) or reactivity of this compound.

Molecular Orbital Analysis and Electrostatic Potential Maps

Molecular orbital (MO) theory is a fundamental quantum mechanical method used to describe the electronic structure of molecules. unizin.org Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. irjweb.com The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. aimspress.comnih.gov A smaller gap generally indicates higher reactivity. nih.gov

For thiazole (B1198619) derivatives, which share a core heterocyclic motif with this compound, Density Functional Theory (DFT) calculations are commonly employed to determine these orbital energies. irjweb.com For instance, a study on a thiazole derivative calculated the HOMO energy to be -5.5293 eV and the LUMO energy to be -0.8302 eV, resulting in an energy gap of -4.6991 eV. irjweb.com This type of analysis helps in understanding the charge transfer interactions within the molecule. irjweb.com The distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. irjweb.com

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5293 |

| LUMO | -0.8302 |

| Energy Gap | -4.6991 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the van der Waals surface of a molecule. proteopedia.orgresearchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are dominant. proteopedia.org In MEP maps, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For derivatives of quinazoline (B50416), MEP analysis can highlight the reactive sites and guide the design of molecules with specific interaction profiles. ijcrt.org

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms by predicting reaction pathways and identifying transition states. kit.edursc.org This is crucial for understanding how a molecule like this compound might be synthesized or how it could be metabolized in a biological system. Methods such as Density Functional Theory (DFT) can be used to calculate the potential energy surface of a reaction, locating the minimum energy pathways that connect reactants and products. kit.edu

In Silico Library Design and Optimization for this compound Analogues

The design of chemical libraries is a cornerstone of modern drug discovery. nih.gov In silico library design allows for the virtual creation and evaluation of vast numbers of analogues of a lead compound like this compound. nih.gov This process begins with a core scaffold, in this case, the 6-thiazolylquinazoline framework, and systematically explores variations by adding different substituents at specific positions. The goal is to create a diverse set of virtual compounds with a range of physicochemical and potential biological properties. nih.gov

Once a virtual library is generated, computational methods are used to filter and prioritize compounds for synthesis and further testing. This often involves techniques like molecular docking, where virtual compounds are fitted into the binding site of a biological target to predict their binding affinity. fortunejournals.com For example, in the development of kinase inhibitors, docking studies have been used to evaluate thiazolyl-quinazoline derivatives against targets like the Epidermal Growth Factor Receptor (EGFR). ijcrt.org Furthermore, properties such as Absorption, Distribution, Metabolism, and Excretion (ADME) can be predicted using computational models, helping to weed out compounds with poor drug-like properties early in the discovery process. nih.gov This in silico optimization process significantly reduces the time and cost associated with identifying promising drug candidates.

| Compound ID | Binding Affinity (Kcal/mol) | Predicted Toxicity Profile |

|---|---|---|

| H-368 | -6.0 | Low |

| H-372 | -6.0 | Low |

| H-156 | -5.9 | Low |

| H-139 | -5.7 | Low |

| C-136 | -5.7 | Low |

Chemoinformatics and Data Mining Applications in this compound Research

Chemoinformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. sheffield.ac.ukresearchgate.net In the context of this compound research, chemoinformatics plays a crucial role in managing, analyzing, and extracting knowledge from chemical data. researchgate.net One of the key applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com

For quinazoline derivatives, 2D-QSAR models have been generated to predict their inhibitory activity against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ijcrt.org These models use molecular descriptors, which are numerical representations of a molecule's properties, to build the correlation. researchgate.net Data mining techniques are employed to analyze large datasets of compounds and their activities to identify patterns and relationships that can guide the design of more potent and selective molecules. researchgate.net Machine learning algorithms are increasingly being used in chemoinformatics to build more sophisticated and predictive models for a variety of endpoints, including biological activity, toxicity, and pharmacokinetic properties. mdpi.com

Advanced Analytical Methodologies for 6 Thiazolylquinazoline 5 Research

Spectroscopic Techniques for Elucidating Interactions and Transformations of 6-Thiazolylquinazoline 5

Spectroscopic methods are indispensable for probing the molecular structure and behavior of this compound at an atomic level. These techniques provide detailed information on structural integrity, molecular weight, and three-dimensional conformation when complexed with biological macromolecules.

High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Structural Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules like this compound. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular framework, including the connectivity of atoms and the stereochemistry. nih.govorientjchem.org

In the study of this compound, ¹H NMR spectra would be used to identify the chemical environment of each hydrogen atom. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constants (J values) provide information on dihedral angles. For instance, distinct signals would be expected for the protons on the quinazoline (B50416) and thiazole (B1198619) rings, as well as for any substituents. nih.gov Similarly, ¹³C NMR provides a signal for each unique carbon atom, confirming the carbon backbone of the molecule. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish definitive correlations between protons and carbons, which is crucial for confirming the specific isomeric structure of this compound.

Table 1: Representative ¹H NMR Spectral Data for a 6-Thiazolylquinazoline Scaffold Data is illustrative and based on similar reported structures. google.commdpi.com

| Proton Position (Scaffold) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinazoline H-2 | 8.5 - 8.7 | Singlet (s) | N/A |

| Quinazoline H-5 | 7.8 - 8.0 | Doublet (d) | 8.5 - 9.0 |

| Quinazoline H-7 | 8.3 - 8.5 | Doublet (d) | 2.0 - 2.5 |

| Quinazoline H-8 | 7.9 - 8.1 | Doublet of doublets (dd) | 8.5 - 9.0, 2.0 - 2.5 |

| Thiazole H-5' | 7.5 - 7.7 | Singlet (s) | N/A |

Advanced Mass Spectrometry (MS) for Proteomics, Metabolomics, and Adduct Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis. numberanalytics.com For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its elemental composition with high accuracy. uni-bielefeld.de

In broader biological research, MS, particularly when coupled with liquid chromatography (LC-MS/MS), is central to proteomics and metabolomics. liverpool.ac.ukchromatographyonline.com In proteomics studies, LC-MS/MS can identify the protein targets of this compound. This can be achieved by observing a mass shift in the target protein upon covalent binding of the compound or by using affinity-based probes to pull down interacting proteins for identification. researchgate.net This is critical for understanding its mechanism of action, especially if it is designed as a kinase inhibitor where identifying the specific kinase it binds to is essential. nih.gov

Metabolomics studies use LC-MS/MS to identify the metabolic fate of this compound in biological systems. By analyzing samples from in vitro or in vivo studies, researchers can detect and identify metabolites formed through processes like oxidation, hydrolysis, or conjugation, which is crucial for understanding the compound's stability and biotransformation pathways. thermofisher.com

Table 2: Predicted Mass Spectrometry Data for a Hypothetical this compound Derivative Based on a hypothetical structure to illustrate the technique.

| Analysis Type | Ion Mode | Predicted m/z | Information Gained |

| Full Scan (HRMS) | ESI+ | [M+H]⁺ | Exact molecular weight and elemental composition confirmation |

| Tandem MS (MS/MS) | ESI+ | Fragment 1 | Loss of a specific side chain, confirms substituent identity |

| Tandem MS (MS/MS) | ESI+ | Fragment 2 | Cleavage of the thiazole ring, confirms core structure |

| Tandem MS (MS/MS) | ESI+ | Fragment 3 | Cleavage of the quinazoline ring, confirms core structure |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound-Target Complexes

To understand how this compound interacts with its biological target, atomic-resolution structural techniques are required. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the primary methods for visualizing these interactions.

X-ray crystallography is used to determine the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the material. chromatographyonline.com In the context of this compound, researchers would aim to co-crystallize the compound with its purified target protein (e.g., a kinase). acs.orgnih.gov The resulting crystal structure reveals the precise binding mode of the inhibitor in the protein's active site, showing specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. nih.govrcsb.org This information is invaluable for structure-based drug design, allowing chemists to rationally design more potent and selective derivatives. X-ray analysis of related 6-thiazolylquinazoline compounds has revealed the dihedral angle between the quinazoline and thiazole planes, which influences how the molecule fits into a protein's binding pocket. vulcanchem.com

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes that are often difficult to crystallize. mdpi.com The sample is flash-frozen in vitreous ice and imaged with an electron microscope. mdpi.com While X-ray crystallography is often suitable for smaller, stable protein-inhibitor complexes, Cryo-EM would be the method of choice if this compound were to bind to a large, dynamic, or multi-protein complex. It provides crucial insights into the conformational changes of the target protein upon inhibitor binding.

Chromatographic Separation Techniques for Purity Assessment and Isolation of this compound Derivatives

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the research and development of this compound, chromatographic methods are essential for both ensuring the purity of the synthesized compound and for isolating new derivatives. numberanalytics.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of pharmaceutical compounds. shimadzu.com It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. numberanalytics.com

For analytical applications , reversed-phase HPLC (RP-HPLC) is routinely used to determine the purity of this compound. sigmaaldrich.com A small amount of the sample is injected into the system, and a detector (typically UV-Vis) measures the concentration of the compound as it elutes from the column. The purity is calculated from the relative area of the main peak compared to any impurity peaks. This method is crucial for quality control throughout the synthesis and purification process. tandfonline.comresearchgate.net

For preparative applications , HPLC is used to isolate and purify this compound or its derivatives from reaction mixtures. The principles are the same as analytical HPLC, but it is performed on a larger scale with larger columns to handle higher sample loads. This allows for the collection of fractions containing the pure compound, which can then be used for further studies. numberanalytics.com

Table 3: Typical RP-HPLC Conditions for Purity Analysis of a 6-Thiazolylquinazoline Compound Conditions are illustrative and based on methods for similar heterocyclic compounds. nih.govaacrjournals.org

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 10% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. thermofisher.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.

The direct analysis of this compound by GC is generally not feasible due to its high molecular weight and low volatility. However, GC coupled with mass spectrometry (GC-MS) can be applicable if the compound is first converted into a more volatile derivative. nih.govresearchgate.net Derivatization involves a chemical reaction to modify functional groups (like amines or hydroxyls) to increase the analyte's volatility and thermal stability. notulaebotanicae.ro For nitrogen-containing heterocyclic compounds, common derivatization agents include silylating or acylating reagents. The successful application of GC for this compound would depend entirely on the development of a stable and volatile derivative. If achievable, GC-MS could provide high-resolution separation and sensitive detection for specific analytical challenges. chromatographyonline.com

Advanced Bioanalytical Quantification of this compound in Complex Biological Matrices (for mechanistic studies)

For mechanistic studies, accurately quantifying the concentration of this compound in complex biological matrices such as plasma, tissue homogenates, and cell lysates is paramount. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the preferred method for this purpose due to its high sensitivity, specificity, and throughput. nih.govrsc.org

The typical workflow for LC-MS/MS quantification involves several key steps. First, the compound must be extracted from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), which are chosen to efficiently isolate the analyte while removing interfering substances like proteins and lipids. nih.govnih.gov Anion-exchange (AEX) SPE is a generic approach that can yield high recovery rates from plasma. nih.gov For robust quantification, an internal standard (IS), often a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process to account for variability during extraction and potential matrix effects during analysis. eurl-pesticides.eu

Following extraction, the sample is injected into a liquid chromatography system. Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate this compound from any remaining matrix components. rsc.org The separation is achieved on a column, such as a C18 column, using a gradient mobile phase, often a mixture of water and an organic solvent like acetonitrile with additives like formic acid to improve ionization. nih.gov

The eluent from the LC column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate charged parent ions of the analyte in the gas phase. nih.gov These ions are then guided into the tandem mass spectrometer, where they are selected, fragmented, and detected. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion-to-product ion transition is monitored, providing excellent selectivity and sensitivity for quantification. nih.gov Calibration curves are generated using standards of known concentrations to allow for the accurate determination of the compound's concentration in the unknown samples. jfda-online.com

Table 1: Example LC-MS/MS Parameters for Quantification of this compound

| Parameter | Description |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation. nih.gov |

| LC Column | Reversed-phase C18 column (e.g., Kinetex 1.7 µm EVO C18 100 Å). nih.gov |

| Mobile Phase | Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile. nih.gov |

| Flow Rate | 250 - 500 µL/min. nih.govlcms.cz |

| Ionization Mode | Positive Electrospray Ionization (ESI+). nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. |

| Quantification Range | Demonstrable over a range such as 7.00-2000 ng/mL. nih.gov |

Microscopic Techniques for Subcellular Localization and Interaction Visualization of this compound

Visualizing the subcellular distribution of this compound and its interactions with cellular components is critical for understanding its biological effects. While direct imaging of a small molecule is challenging, its influence on target proteins and cellular structures can be observed using advanced microscopic techniques.

Fluorescence microscopy, particularly confocal laser scanning microscopy, is an invaluable tool for observing the localization of specific proteins and organelles within intact cells. nih.govedinst.com Because small-molecule inhibitors like this compound are not typically fluorescent, researchers must use indirect methods. This often involves immunofluorescence, where primary antibodies specific to the target proteins (EGFR and ErbB2) are used, followed by secondary antibodies conjugated to fluorescent dyes (fluorophores).

Confocal microscopy offers significant advantages by eliminating out-of-focus light, which provides high-resolution optical sections of the cell. nih.gov This allows for the precise 3D localization of the target receptors on the cell membrane or within intracellular compartments. By using multiple fluorophores with distinct emission spectra, researchers can perform co-localization studies. nih.govenamine.net For instance, EGFR or ErbB2 could be labeled with one color, while specific organelles like the endoplasmic reticulum or mitochondria are labeled with another. evidentscientific.com This approach can reveal if treatment with this compound induces changes in the localization or trafficking of its target receptors. Live-cell imaging using fluorescent protein tags (e.g., GFP) fused to the target receptors can also provide dynamic information on these processes in real-time.

Table 2: Fluorophores and Probes for Confocal Imaging in this compound Studies

| Target | Probe/Method | Emission Color | Purpose |

|---|---|---|---|

| Nucleus | Hoechst 33342 or DAPI | Blue | To visualize the cell nucleus and assess nuclear morphology. enamine.net |

| EGFR/ErbB2 | Immunofluorescence with Alexa Fluor 488-conjugated secondary antibody | Green | To determine the subcellular localization of the target receptors. |

| Mitochondria | MitoTracker Red CMXRos | Red | To assess mitochondrial distribution, integrity, and co-localization with target proteins. enamine.net |

| Microtubules | Taxol Janelia Fluor® 646 | Far-Red | To visualize the microtubule cytoskeleton, which is involved in receptor trafficking. rndsystems.com |

| Lysosomes | LysoTracker Green | Green | To track receptor degradation pathways. researchgate.net |

Electron microscopy (EM) provides unparalleled resolution, enabling the visualization of the fine ultrastructural details of cells and organelles. dovepress.com While EM cannot directly image the this compound molecule within the cell, it is essential for analyzing the morphological consequences of its inhibitory activity. Both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be employed.

TEM allows for high-resolution analysis of intracellular structures. dovepress.com In studies involving this compound, TEM could be used to examine cells treated with the compound for signs of apoptosis or changes in organelle morphology. For example, inhibition of EGFR/ErbB2 signaling can affect cell survival pathways, and TEM can reveal characteristic ultrastructural changes such as mitochondrial swelling, chromatin condensation, nuclear fragmentation, or alterations in the endoplasmic reticulum. nih.gov

SEM is ideal for examining the surface topography of cells. dovepress.com It can be used to visualize changes in cell shape, size, and membrane integrity. For instance, cells undergoing apoptosis, a potential outcome of treatment with an EGFR/ErbB2 inhibitor, often exhibit membrane blebbing, which can be clearly visualized with SEM. nih.gov Analysis of cellular interactions can also be performed, revealing how the compound affects cell-to-cell adhesion. researchgate.net By comparing treated and untreated cells, EM provides critical insights into the downstream cellular effects of this compound at an ultrastructural level.

Table 3: Potential Ultrastructural Changes Observable by Electron Microscopy Following Treatment with this compound

| Technique | Cellular Structure | Potential Observation |

|---|---|---|

| TEM | Mitochondria | Swelling, loss of cristae, or changes in membrane potential indicators. nih.gov |

| TEM | Nucleus | Chromatin condensation (pyknosis), nuclear envelope breakdown. nih.gov |

| TEM | Endoplasmic Reticulum | Dilation or fragmentation, indicative of cellular stress. |

| SEM | Cell Surface | Membrane blebbing, loss of microvilli, changes in overall morphology. nih.gov |

| SEM | Cell-Cell Junctions | Alterations in intercellular contacts, indicating changes in cell adhesion. researchgate.net |

Broader Academic Implications and Future Directions in 6 Thiazolylquinazoline 5 Research

6-Thiazolylquinazoline 5 as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the interrogation of that target's function within a complex biological system. Current time information in Bangalore, IN. The utility of such a probe is defined by its potency, selectivity, and ability to operate within a cellular context. Current time information in Bangalore, IN. The 6-thiazolylquinazoline class of molecules, to which this compound belongs, has been noted for its activity as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

The function of this compound as a chemical probe is to elucidate the nuanced roles of its target kinases in cellular signaling. EGFR and its family members are pivotal regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of various cancers. By selectively inhibiting these kinases, this compound can be used to study the downstream consequences of blocking these pathways, helping to unravel fundamental processes such as cell cycle progression, apoptosis, and angiogenesis. The value of a probe lies in its ability to provide proof-of-concept for the "druggability" of a target, validating it for more extensive therapeutic development campaigns. Current time information in Bangalore, IN.

Table 1: Criteria for an Ideal Chemical Probe

| Feature | Description | Relevance to this compound |

|---|---|---|

| Potency | High affinity for the intended target, typically with an IC50 or Kd value in the nanomolar range (<100 nM). | Essential for dissecting the function of specific kinases like EGFR/HER2 without requiring high, potentially non-specific concentrations. |

| Selectivity | Minimal interaction with other proteins, especially those closely related to the primary target (e.g., other kinases). A common benchmark is at least a 10-fold selectivity. | Crucial for attributing observed biological effects directly to the inhibition of the target kinase, avoiding confounding off-target signals. |

| Cellular Activity | The ability to penetrate cell membranes and engage the target in a live-cell environment. | A prerequisite for studying biological processes in their native context, moving beyond simple biochemical assays. |

| Known Mechanism of Action | A well-characterized mode of interaction with the target (e.g., competitive, non-competitive, covalent). | Allows for precise interpretation of experimental results and informs the design of further studies. |

Integration of this compound Research within Systems Chemical Biology Frameworks

Systems chemical biology seeks to understand the comprehensive impact of a small molecule across an entire biological system, rather than focusing on a single target in isolation. Integrating this compound into this framework involves moving beyond its primary targets to map its full interaction profile and functional effects on a proteome-wide scale.